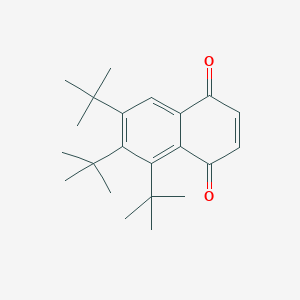
5,6,7-Tri-tert-butylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Tri-tert-butylnaphthalene-1,4-dione is an organic compound with the molecular formula C22H30O2 It is a derivative of naphthalene, characterized by the presence of three tert-butyl groups and two ketone functionalities at the 1 and 4 positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Tri-tert-butylnaphthalene-1,4-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces tert-butyl groups at the desired positions on the naphthalene ring. Subsequent oxidation of the resulting intermediate with an oxidizing agent like potassium permanganate or chromium trioxide yields the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5,6,7-Tri-tert-butylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
5,6,7-Tri-tert-butylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 5,6,7-Tri-tert-butylnaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular enzymes, and modulate signaling pathways. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylnaphthalene: Lacks the ketone functionalities and has different reactivity and applications.
1,4-Dimethylnaphthalene: Similar aromatic structure but with methyl groups instead of tert-butyl groups.
Naphthoquinone derivatives: Share the quinone functionality but differ in the substitution pattern and overall structure.
Uniqueness
5,6,7-Tri-tert-butylnaphthalene-1,4-dione is unique due to the presence of three bulky tert-butyl groups and two ketone functionalities, which confer distinct chemical and physical properties
属性
CAS 编号 |
118717-80-9 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
5,6,7-tritert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H30O2/c1-20(2,3)14-12-13-15(23)10-11-16(24)17(13)19(22(7,8)9)18(14)21(4,5)6/h10-12H,1-9H3 |
InChI 键 |
ZKWTXTKFTAMZNM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=C2C(=O)C=CC(=O)C2=C1)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


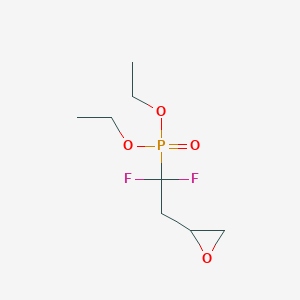
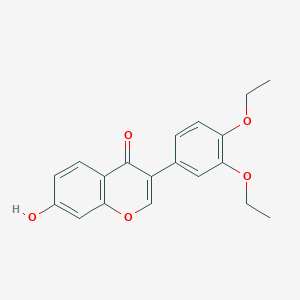
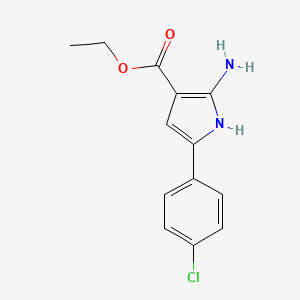
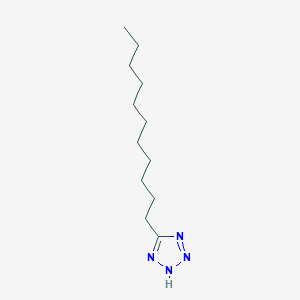
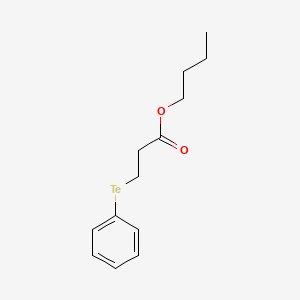
![2-Phenylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14286328.png)
![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
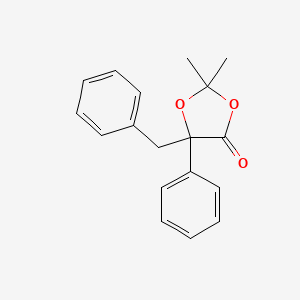

![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
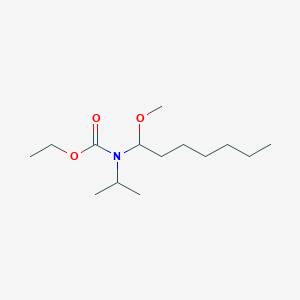
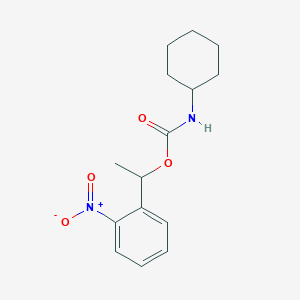
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
